

Interpreting unexpected NMR peaks in 4-(4-Bromobenzyl)morpholine

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Compound of Interest

Compound Name: 4-(4-Bromobenzyl)morpholine

Cat. No.: B139443

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Technical Support Center: 4-(4-Bromobenzyl)morpholine

Welcome to the technical support center for **4-(4-Bromobenzyl)morpholine**. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of this compound and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ^1H and ^{13}C NMR chemical shifts for pure **4-(4-Bromobenzyl)morpholine**?

A1: The expected chemical shifts are influenced by the electron-withdrawing bromine atom and the overall structure of the molecule. The protons on the morpholine ring adjacent to the oxygen are typically found further downfield than those adjacent to the nitrogen. Similarly, in the ^{13}C NMR spectrum, the carbons bonded to heteroatoms (O, N, Br) are the most deshielded. Below is a table of predicted chemical shifts.

Q2: My ^1H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in your ^1H NMR spectrum can arise from several sources, including unreacted starting materials, side products from the synthesis, or common laboratory

contaminants. Our troubleshooting guide below provides a systematic approach to identifying these impurities.

Q3: How does the morpholine ring typically appear in an ^1H NMR spectrum?

A3: The morpholine ring, in its stable chair conformation, typically displays two distinct multiplets.^[1]^[2] The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5).^[3] These often appear as triplets or more complex multiplets due to axial and equatorial proton environments.^[1]

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-(4-Bromobenzyl)morpholine** in CDCl_3 . These values are estimated based on known chemical shifts of morpholine and substituted benzyl compounds.

Table 1: Predicted ^1H NMR Chemical Shifts for **4-(4-Bromobenzyl)morpholine** in CDCl_3

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (H-8, H-12)	~7.45	Doublet	2H
Aromatic (H-9, H-11)	~7.20	Doublet	2H
Morpholine (H-2, H-6)	~3.70	Triplet	4H
Benzylic (H-7)	~3.50	Singlet	2H
Morpholine (H-3, H-5)	~2.45	Triplet	4H

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-(4-Bromobenzyl)morpholine** in CDCl_3

Carbon	Predicted Chemical Shift (ppm)
Aromatic (C-10)	~137
Aromatic (C-9, C-11)	~131.5
Aromatic (C-8, C-12)	~130.5
Aromatic (C-13)	~121
Morpholine (C-2, C-6)	~67.0
Benzylic (C-7)	~63.0
Morpholine (C-3, C-5)	~53.5

Troubleshooting Guide: Interpreting Unexpected NMR Peaks

This guide will help you identify the source of unexpected signals in your NMR spectrum.

Q: I see peaks that don't match the expected spectrum of my product. How can I identify the impurity?

A: Start by considering the most likely sources of contamination: unreacted starting materials and common solvents. Compare the chemical shifts of your unexpected peaks with the data in the table below.

Table 3: Common Impurities and Their ¹H NMR Chemical Shifts in CDCl₃

Compound	Peak(s) of Interest (ppm)	Multiplicity	Notes
Starting Materials			
4-Bromobenzyl bromide	~7.45 (d), ~7.20 (d), ~4.45 (s)	Doublet, Doublet, Singlet	Benzylic protons are significantly downfield.
Morpholine	~3.70 (t), ~2.85 (t), ~1.7 (s, broad)	Triplet, Triplet, Singlet	N-H proton signal can be broad and its position variable.
Common Solvents			
Dichloromethane	~5.30	Singlet	A common solvent used in extraction and chromatography.
Ethyl Acetate	~4.12 (q), ~2.05 (s), ~1.26 (t)	Quartet, Singlet, Triplet	A frequent solvent for purification.
Acetone	~2.17	Singlet	Often used for cleaning glassware.
Water	~1.56	Singlet (broad)	Position is highly variable depending on solvent and concentration.
Potential Side-Products			
4,4'-Dibromodibenzyl ether	~7.45 (d), ~7.25 (d), ~4.5 (s)	Doublet, Doublet, Singlet	Can form from the hydrolysis of 4-bromobenzyl bromide.

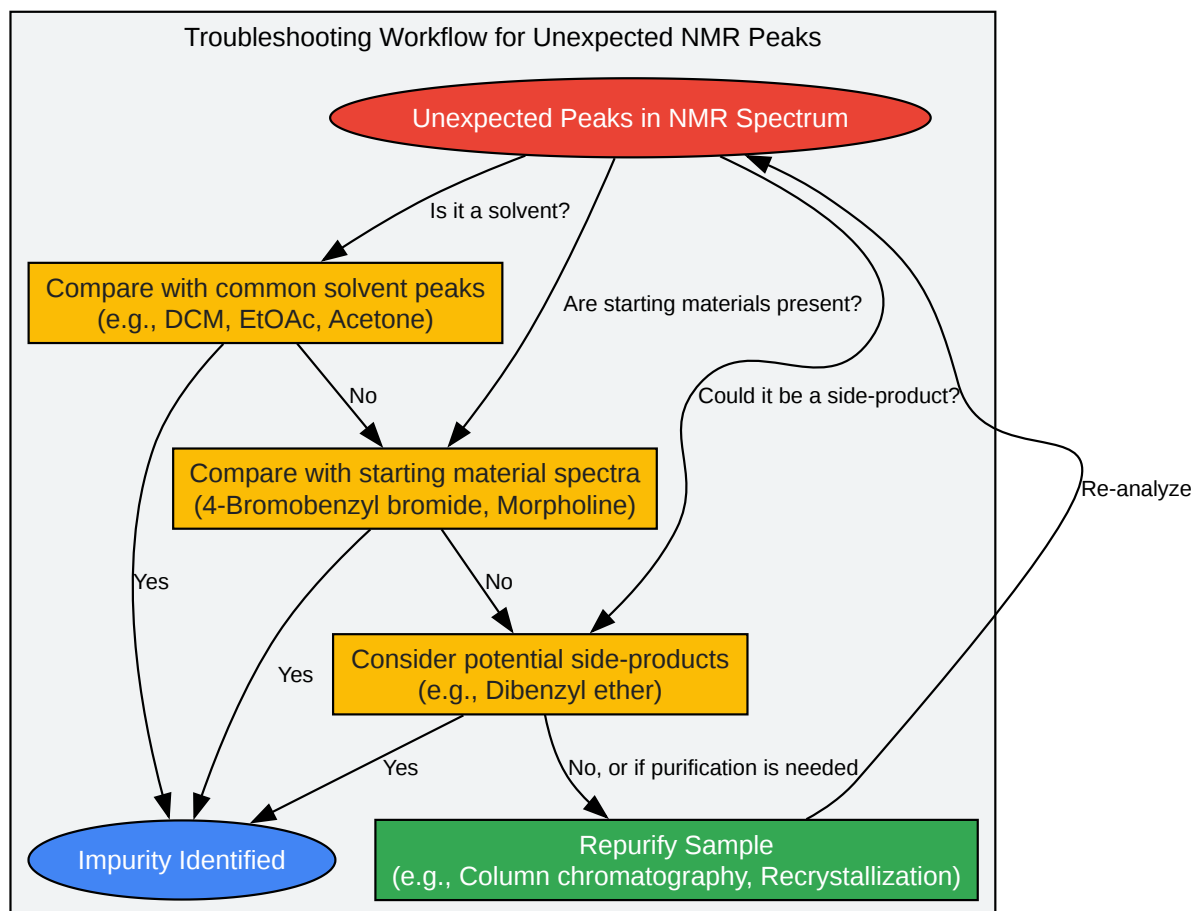
Experimental Protocols

Standard NMR Sample Preparation

- Weighing the Sample: Accurately weigh 5-10 mg of your **4-(4-Bromobenzyl)morpholine** sample into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
- Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mandatory Visualizations

Caption: Chemical structure of **4-(4-Bromobenzyl)morpholine** with key proton groups highlighted.



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Caption: A logical workflow for identifying the source of unexpected NMR signals.

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References

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